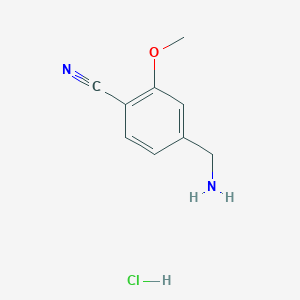
3-Bromo-6-chloro-5-iodo-2-methylpyridine
Descripción general
Descripción
3-Bromo-6-chloro-5-iodo-2-methylpyridine is a chemical compound with the CAS Number: 1824109-17-2 . It has a molecular weight of 332.37 and is solid in its physical form . This compound has gained significant attention in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 332.37 . The InChI code is 1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 .Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound .
Aplicaciones Científicas De Investigación
Advances in Halogen NMR Spectroscopy
Recent advances in solid-state nuclear magnetic resonance (NMR) spectroscopy of quadrupolar halogens (chlorine, bromine, and iodine) have opened new avenues for the application of chlorine, bromine, and iodine NMR in studying halogen-bonded adducts, pharmaceutical polymorphs, inorganic compounds, and materials among others. Higher magnetic fields and technique development continue to enhance the applications of chlorine, bromine, and iodine SSNMR, suggesting that compounds like 3-Bromo-6-chloro-5-iodo-2-methylpyridine could be studied in greater detail for their structural and interaction properties (Szell & Bryce, 2020).
Halogenation in Marine Red Algae
The role of halogens in biochemical processes, specifically in marine red algae, has been studied, showing that various species synthesize organic halogen-containing compounds derived from seawater components. This indicates potential for research into the environmental or biological roles of halogenated compounds, including those with complex halogenation patterns like this compound (Fenical, 1975).
Electrochemical Surface Finishing and Energy Storage
The review on electrochemical technology using Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) discusses the steady increase in research related to haloaluminate RTILs and their mixtures for electroplating and energy storage applications. This could suggest applications of halogenated compounds in electrochemical technologies, including those related to the synthesis or modification of compounds like this compound for use in advanced material science and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).
Propiedades
IUPAC Name |
5-bromo-2-chloro-3-iodo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVFQFCTASTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B1448729.png)
![1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride](/img/structure/B1448730.png)





![(2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine trihydrochloride](/img/structure/B1448740.png)

